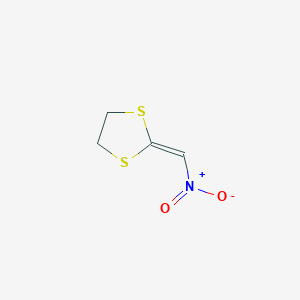
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several key reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction. For the specific compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-, the synthesis may involve the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base to form a coumarin core.
Aromatic Substitution: The addition of the diphenyl groups can be accomplished through aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin quinones, while reduction can produce dihydrocoumarins .
科学研究应用
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studying enzyme interactions and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial applications
作用机制
The mechanism of action of Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential anti-cancer agent. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
4-Hydroxycoumarin: Known for its anticoagulant properties.
6,7-Dimethoxycoumarin: Used in photodynamic therapy.
Uniqueness
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is unique due to its specific functional groups that enhance its fluorescence and biological activity. The presence of the diethylamino and diphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
属性
CAS 编号 |
1762-91-0 |
|---|---|
分子式 |
C27H27NO3 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
7-[2-(diethylamino)ethoxy]-3,4-diphenylchromen-2-one |
InChI |
InChI=1S/C27H27NO3/c1-3-28(4-2)17-18-30-22-15-16-23-24(19-22)31-27(29)26(21-13-9-6-10-14-21)25(23)20-11-7-5-8-12-20/h5-16,19H,3-4,17-18H2,1-2H3 |
InChI 键 |
OBHNZJVRLLUUHQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



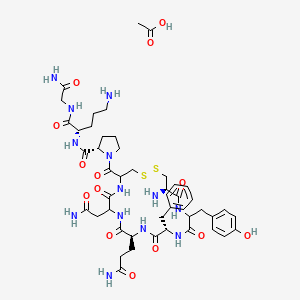
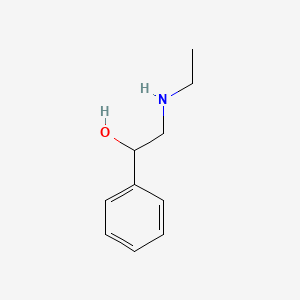
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)

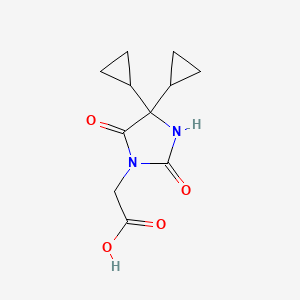
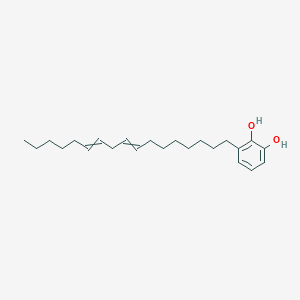


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

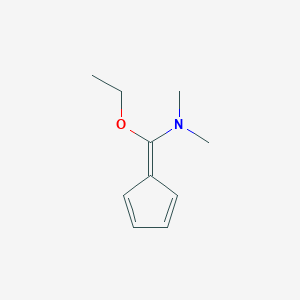
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
